

# Technical Guide: Solubility Profile of Ethanone, 1-(2-aminophenyl)-, oxime

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethanone, 1-(2-aminophenyl)-, oxime

Cat. No.: B1621877

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining and understanding the solubility of "Ethanone, 1-(2-aminophenyl)-, oxime" (also known as 2-aminoacetophenone oxime) in common laboratory solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this document focuses on the standardized experimental protocols required to generate such data, along with a template for its presentation.

## Predicted Solubility and Physicochemical Properties

While specific experimental data is scarce, the structure of **Ethanone, 1-(2-aminophenyl)-, oxime** (CAS No. 14592-74-6) provides clues to its likely solubility. The molecule contains both a polar primary amine (-NH<sub>2</sub>) group and an oxime (-NOH) group, which can participate in hydrogen bonding. It also possesses a nonpolar benzene ring. This amphiphilic nature suggests it will exhibit some degree of solubility in a range of solvents.

- Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amine and oxime groups are expected to form hydrogen bonds with these solvents, potentially leading to moderate solubility. Solubility in water is likely to be limited by the hydrophobic phenyl group.

- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting with the -NH<sub>2</sub> and -NOH protons. Good solubility is generally expected in DMSO and DMF.
- Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the compound's polar functional groups.

A systematic experimental evaluation is necessary to quantify these solubility characteristics accurately.

## **Data Presentation: Solubility of Ethanone, 1-(2-aminophenyl)-, oxime**

The following table provides a structured template for recording and presenting experimentally determined solubility data. It is recommended to perform solubility tests at controlled temperatures, such as ambient room temperature (e.g., 25 °C) and a standard physiological temperature (37 °C), which is particularly relevant for drug development applications.

| Solvent                     | CAS Number | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observation |
|-----------------------------|------------|------------------|--------------------|--------------------|-------------|
| Water                       | 7732-18-5  | 25               |                    |                    |             |
| Ethanol                     | 64-17-5    | 25               |                    |                    |             |
| Methanol                    | 67-56-1    | 25               |                    |                    |             |
| Acetone                     | 67-64-1    | 25               |                    |                    |             |
| Dimethyl Sulfoxide (DMSO)   | 67-68-5    | 25               |                    |                    |             |
| N,N-Dimethylformamide (DMF) | 68-12-2    | 25               |                    |                    |             |
| Acetonitrile                | 75-05-8    | 25               |                    |                    |             |
| Dichloromethane (DCM)       | 75-09-2    | 25               |                    |                    |             |
| Ethyl Acetate               | 141-78-6   | 25               |                    |                    |             |
| Toluene                     | 108-88-3   | 25               |                    |                    |             |
| Hexane                      | 110-54-3   | 25               |                    |                    |             |

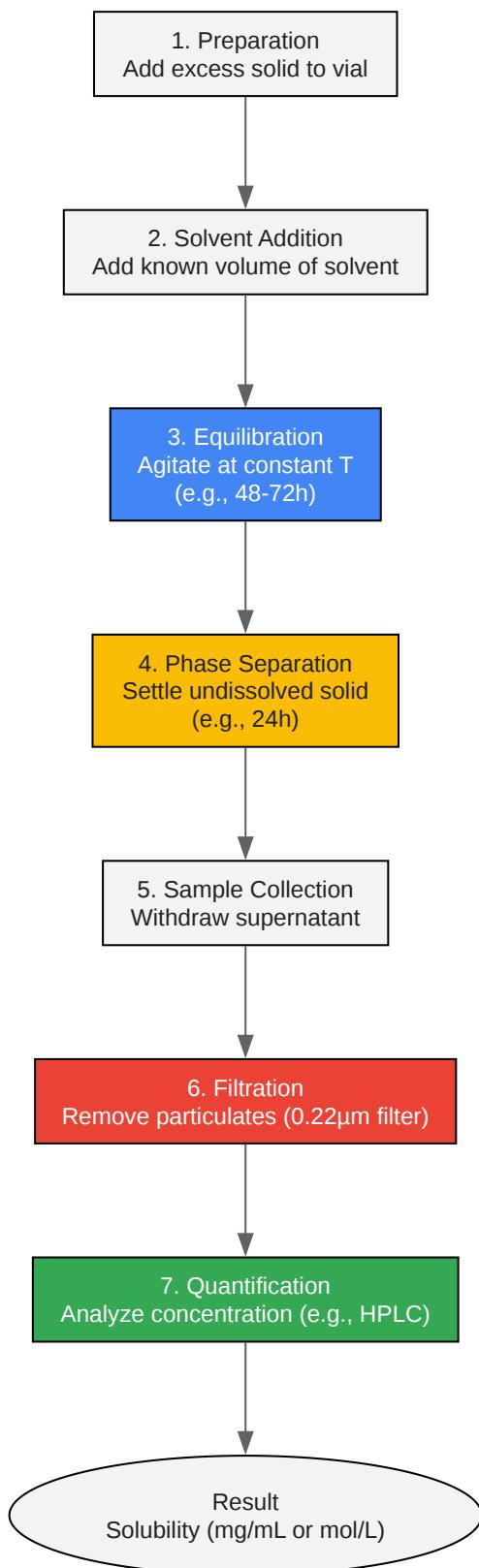
## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

**Objective:** To determine the saturation concentration of **Ethanone, 1-(2-aminophenyl)-, oxime** in various solvents at a constant temperature.

**Materials:**

- **Ethanone, 1-(2-aminophenyl)-, oxime** (high purity)
- Selected solvents (analytical grade)
- Analytical balance ( $\pm 0.1$  mg accuracy)
- Vials with screw caps (e.g., 10-20 mL)
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22  $\mu$ m PTFE or appropriate material)
- Volumetric flasks and pipettes
- Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)


**Procedure:**

- Preparation: Add an excess amount of solid **Ethanone, 1-(2-aminophenyl)-, oxime** to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved and that solid material remains at equilibrium.
- Solvent Addition: Add a known volume of the selected solvent to the vial.
- Equilibration: Tightly cap the vials and place them in a mechanical shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time required to reach a stable concentration. For most organic compounds, 48-72 hours is adequate.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22  $\mu$ m) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

- Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared using standard solutions of known concentrations.
- Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final result in units such as mg/mL or mol/L.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.



[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination via the shake-flask method.

- To cite this document: BenchChem. [Technical Guide: Solubility Profile of Ethanone, 1-(2-aminophenyl)-, oxime]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1621877#solubility-of-ethanone-1-2-aminophenyl-oxime-in-common-solvents\]](https://www.benchchem.com/product/b1621877#solubility-of-ethanone-1-2-aminophenyl-oxime-in-common-solvents)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)